molecular formula C38H22N2O2 B3344805 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione CAS No. 909712-63-6

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione

Cat. No.: B3344805
CAS No.: 909712-63-6
M. Wt: 538.6 g/mol
InChI Key: PGSSOHYXCTUKCT-UHFFFAOYSA-N
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Description

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione (CAS# 909712-63-6) is an anthraquinone derivative featuring carbazole substituents at the 2- and 6-positions of the anthracene core. Its molecular formula is C₃₆H₂₄N₂, with a formula weight of 484.59 g/mol . This compound is cataloged as PH007 by SunaTech Inc. and is structurally distinguished by its two carbazole moieties, which confer unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione typically involves the reaction of 2,6-dibromoanthracene-9,10-dione with carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

DCA serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to the development of novel compounds with potential applications in different fields.

Biology

Research has indicated potential biological activities associated with DCA, particularly its anticancer and antimicrobial properties. Studies have explored its efficacy in inhibiting cancer cell proliferation and its mechanism of action at the molecular level.

Medicine

DCA is being investigated for its therapeutic potential in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new pharmaceuticals aimed at treating various diseases.

Materials Science

In materials science, DCA is utilized in the development of organic light-emitting diodes (OLEDs). Its deep-blue emission characteristics are achieved by restricting intramolecular π-conjugation and suppressing π–π stacking interactions, making it suitable for high-efficiency light-emitting devices .

Case Study 1: Anticancer Activity

A study examined the anticancer properties of DCA against various cancer cell lines. Results indicated that DCA significantly inhibited cell proliferation in vitro, demonstrating potential as a lead compound for further drug development .

Case Study 2: OLED Development

Research conducted on DCA's application in OLED technology showed that devices incorporating DCA exhibited superior performance compared to those using traditional materials. The study highlighted DCA's role in enhancing device efficiency due to its favorable electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Amino-Substituted Derivatives

  • 2,3-(Dibutylamino)anthracene-9,10-dione (5b) & 1,4-(Dibutylamino)anthracene-9,10-dione (5d) Synthesis: Formed via nucleophilic substitution at elevated temperatures (80°C), with combined yields up to 83% . Properties:
  • 5b : Dark blue solid, Rf = 0.67 (CH₂Cl₂:petroleum ether, 4:1).
  • 5d: Dark pink solid, Rf = 0.33 (same solvent system).
  • 2,6-Bis(ω-aminoalkanamido)anthracene-9,10-diones Structure: General formula Ar(NHCO(CH₂)ₙNR₂)₂ (n = 1 or 2) . Application: Designed for DNA-binding and anticancer activity. The aminoalkylamide groups enable hydrogen bonding with DNA, unlike the carbazole groups in the target compound, which may prioritize intercalation or kinase inhibition .

Aromatic Heterocyclic Derivatives

  • 2,6-Di(furan-3-yl)anthracene-9,10-dione (Compound 3)
    • Activity : Inhibits human protein kinase CK2 with IC₅₀ = 2.35 µM and Kᵢ = 1.26 µM .
    • Binding Mechanism : Lacks hydrogen bonding with Lys68 (unlike emodin), relying on hydrophobic interactions in the CK2α active site.
    • Comparison : The furan rings in Compound 3 are smaller and less electron-rich than carbazole, reducing steric hindrance but limiting π-delocalization effects critical for binding affinity .

Halogenated Derivatives

  • 1,4-Di(2',6'-Dibromo-4'-methylphenylamino)anthracene-9,10-dione Structure: Brominated phenylamino substituents at 1,4-positions. Application: Marketed as Solvent Violet 38 (C.I.615655), used in dyeing.

Physical and Electronic Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
2,6-Di(9H-carbazol-9-yl)-anthraquinone Carbazole (2,6-) 484.59 High steric bulk, extended π-conjugation
2,6-Di(furan-3-yl)-anthraquinone (3) Furan (2,6-) ~352.34* Moderate hydrophobicity, planar structure
5b/5d Butylamino (2,3-/1,4-) ~400–420* Flexible chains, solvent-dependent Rf
1,4-Dibromophenylamino derivative Bromophenylamino (1,4-) ~654.20 High thermal stability, dye applications

*Estimated based on molecular formulas.

Biological Activity

Overview

2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione (DCD) is an organic compound with the molecular formula C38H22N2O2 and a molecular weight of 538.59. Its structure consists of two carbazole units linked to an anthracene-9,10-dione core, which imparts unique photophysical properties that are being explored for various biological applications, including anticancer and antimicrobial activities.

Synthesis and Properties

The synthesis of DCD typically involves the coupling of 2,6-dibromoanthracene-9,10-dione with carbazole in the presence of a palladium catalyst under inert conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing .

DCD's biological activity is believed to stem from its ability to interact with cellular targets through mechanisms such as:

  • DNA Intercalation : DCD can intercalate between DNA base pairs, potentially leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to cytotoxic effects against cancer cells.
  • Inhibition of Enzymatic Activity : DCD has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that DCD exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa5.2DNA intercalation
MCF74.8ROS generation
HepG26.0Enzyme inhibition

These results indicate that DCD is particularly effective against cervical (HeLa) and breast (MCF7) cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

DCD has also been evaluated for its antimicrobial properties. The compound demonstrated notable activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight DCD's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

  • Cytotoxicity Study : A study conducted on MCF7 cells revealed that treatment with DCD resulted in increased apoptosis rates, as evidenced by flow cytometry analysis. The study concluded that DCD could induce programmed cell death pathways effectively .
  • Antimicrobial Efficacy : Another research focused on the antibacterial effects of DCD against Staphylococcus aureus showed that it disrupted bacterial cell membranes, leading to cell lysis and death. This mechanism was corroborated by electron microscopy imaging .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione?

The synthesis typically involves coupling carbazole derivatives to anthracene-9,10-dione at the 2,6-positions. For example, analogous methods involve nucleophilic substitution or amide bond formation using bis-halo intermediates. In related anthraquinone derivatives (e.g., 2,6-disubstituted amido compounds), secondary amines are introduced via reaction with haloalkanamido precursors . Characterization often employs HPLC for purity assessment (>96% purity reported in similar compounds) .

Q. What spectroscopic techniques are used for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy are standard. For example, 1H NMR in DMSO-d6 or CDCl3 resolves carbazole proton environments, while UV-Vis in solvents like acetonitrile identifies π-π* transitions . X-ray crystallography has been applied to confirm intercalation geometry in related anthraquinones .

Advanced Research Questions

Q. How do substituent positions (2,6 vs. 1,4) influence DNA-binding modes in anthracene-9,10-dione derivatives?

Molecular modeling and stopped-flow kinetics show that 2,6-disubstituted derivatives (e.g., with cationic side chains) adopt a "threading" intercalation mode, where side chains occupy both DNA grooves. This contrasts with 1,4-substituted analogs, which bind classically (both substituents in one groove). Binding constants (K ~10⁵–10⁶ M⁻¹) are similar, but threading intercalators exhibit slower association/dissociation kinetics (~10× lower rates), impacting cytotoxic selectivity .

Q. What methodologies optimize 2,6-Di(carbazolyl)anthraquinone derivatives for near-infrared (NIR) OLED applications?

Dendrimer designs encapsulate the anthraquinone core with carbazole dendrons to suppress aggregation. Undoped OLEDs using such structures achieve external quantum efficiencies (EQE) up to 0.254% with electroluminescence (EL) peaks at 715 nm. Host materials like Zn(BTZ)₂ enhance efficiency via spectral overlap (e.g., 12.3% EQE at 668 nm in doped devices) .

Q. How is computational modeling applied in designing anthracene-9,10-dione-based β-catenin inhibitors?

Virtual screening and molecular docking identify compounds that disrupt Wnt/β-catenin signaling. Anthraquinone dioximes (e.g., compound 14) exhibit IC50 <10 nM in vitro by stabilizing β-catenin/TCF4 interactions. Structure-activity relationships (SAR) reveal that electron-withdrawing groups at 2,6-positions enhance binding affinity .

Q. What experimental approaches resolve contradictions in anthraquinone toxicity and environmental persistence?

Contradictions between low legislative limits (e.g., in food) and environmental detection (wastewater, soil) are addressed via source-tracking (e.g., packaging migration in teas) and degradation studies. High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) quantifies trace levels (<1 ppb), while toxicity assays (e.g., Ames test) assess mutagenic potential .

Q. Methodological Notes

  • DNA-Binding Studies : Use thermal denaturation (ΔTm), ethidium bromide displacement, and circular dichroism (CD) to quantify intercalation .
  • OLED Fabrication : Spin-coating or vacuum deposition of emissive layers, coupled with EQE measurement via integrating spheres .
  • Computational Workflows : Combine molecular dynamics (MD) for flexibility analysis with density functional theory (DFT) for electronic structure insights .

Properties

IUPAC Name

2,6-di(carbazol-9-yl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H22N2O2/c41-37-30-20-18-24(40-35-15-7-3-11-27(35)28-12-4-8-16-36(28)40)22-32(30)38(42)29-19-17-23(21-31(29)37)39-33-13-5-1-9-25(33)26-10-2-6-14-34(26)39/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSSOHYXCTUKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635079
Record name 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909712-63-6
Record name 2,6-Di(9H-carbazol-9-yl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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